![molecular formula C15H9F3N2O3S2 B13565619 2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is notable for its trifluoromethoxyphenyl group, which imparts unique chemical properties. Heterocyclic compounds like this one are known for their diverse biological activities and are often explored for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high yield and purity.
化学反応の分析
Types of Reactions
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may inhibit the function of microbial enzymes, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Trifluoromethoxyphenyl derivatives: Compounds with this group often display enhanced chemical stability and biological activity.
Uniqueness
2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is unique due to the combination of its thieno[2,3-d]pyrimidine core and trifluoromethoxyphenyl group. This combination imparts distinct chemical properties and enhances its potential for various applications in scientific research and industry.
特性
分子式 |
C15H9F3N2O3S2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-[6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H9F3N2O3S2/c16-15(17,18)23-9-3-1-8(2-4-9)11-5-10-13(24-6-12(21)22)19-7-20-14(10)25-11/h1-5,7H,6H2,(H,21,22) |
InChIキー |
YTCBBUJNMXIANV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)N=CN=C3SCC(=O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
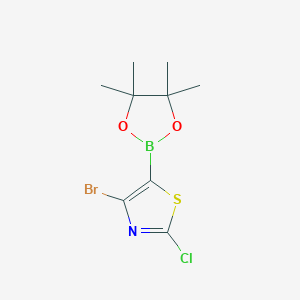
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
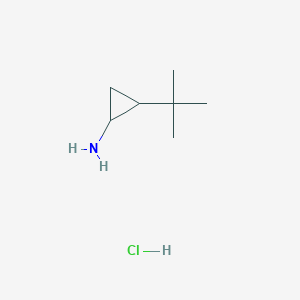
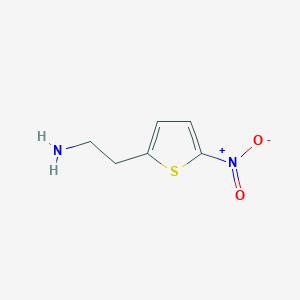


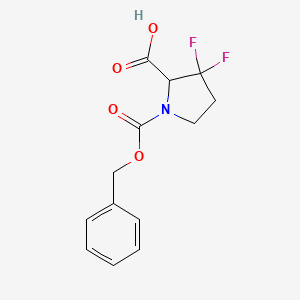
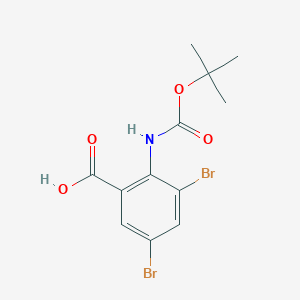
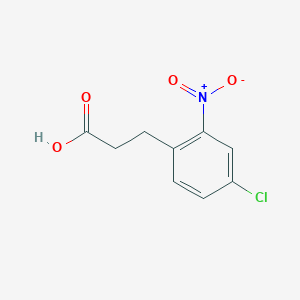
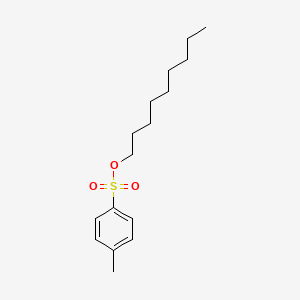
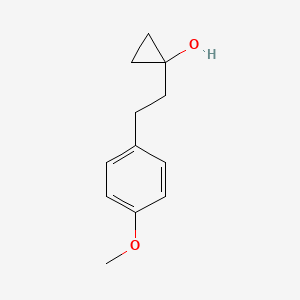
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
